![molecular formula C9H8BrNO2 B1447505 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol CAS No. 1225879-57-1](/img/structure/B1447505.png)
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Overview
Description
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoxazole ring, which is further connected to an ethan-1-ol group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
One common synthetic route includes the reaction of 5-bromo-1,3-benzoxazole with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(5-Chloro-1,3-benzoxazol-7-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(5-Fluoro-1,3-benzoxazol-7-yl)ethan-1-ol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
1-(5-Iodo-1,3-benzoxazol-7-yl)ethan-1-ol: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity and the balance of properties conferred by the bromine atom and the benzoxazole ring, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a compound with considerable potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H8BrNO2
- Molecular Weight: 242.07 g/mol
- IUPAC Name: 1-(5-bromo-1,3-benzoxazol-7-yl)ethanol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the benzoxazole ring are critical for binding to these targets, influencing their activity and leading to various biological effects. Specific pathways involved depend on the target molecule and the context of use .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. Notably, it has shown promising results against Candida species:
Compound | MIC (µg/mL) | % Growth Inhibition |
---|---|---|
5d | 16 | 100 |
5k | 16 | 64.2 ± 10.6 |
6a | 16 | 88.0 ± 9.7 |
These compounds exhibit a pleiotropic action mode by perturbing sterol content in fungal cells .
Anticancer Activity
Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The compound shows selective cytotoxicity against several types of cancer cells:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MCF-7 | Varies |
Lung Cancer | A549 | Varies |
Liver Cancer | HepG2 | Varies |
Prostate Cancer | PC3 | Varies |
Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways .
Study on Antifungal Activity
In a study focused on antifungal activity, several benzoxazole derivatives were synthesized and screened against clinical isolates of Candida albicans and Candida glabrata. The study found that specific derivatives exhibited significant activity against resistant strains, suggesting potential therapeutic applications in treating fungal infections .
Study on Anticancer Properties
Another investigation assessed the anticancer effects of benzoxazole derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Properties
IUPAC Name |
1-(5-bromo-1,3-benzoxazol-7-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXPAHWQIBSTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC(=C1)Br)N=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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